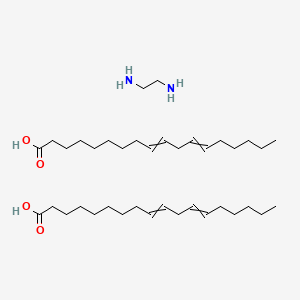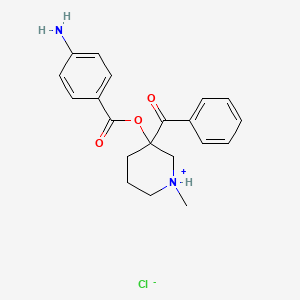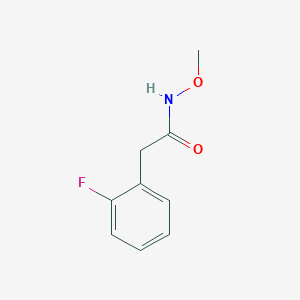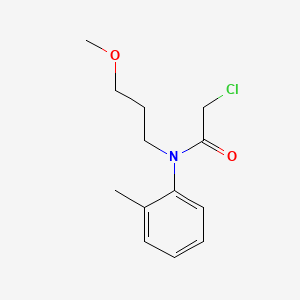
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is a complex organic compound with a unique structure that includes a dodecanoic acid backbone, a trichloromethyl group, and a dimethoxyphosphinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of dodecanoic acid with 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dimethoxyphosphinyl group can also participate in binding interactions, affecting the overall biological activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid, ethyl ester: Similar in structure but lacks the trichloromethyl and dimethoxyphosphinyl groups.
Dodecanoic acid, 2-hydroxy-1-(hydroxymethyl)ethyl ester: Contains a hydroxyl group instead of the trichloromethyl and dimethoxyphosphinyl groups.
Uniqueness
Dodecanoic acid, 2,2,2-trichloro-1-(dimethoxyphosphinyl)ethyl ester is unique due to the presence of the trichloromethyl and dimethoxyphosphinyl groups, which impart distinct chemical and biological properties. These groups enable the compound to participate in specific reactions and interactions that are not possible with simpler esters.
Propriétés
| 4414-15-7 | |
Formule moléculaire |
C16H30Cl3O5P |
Poids moléculaire |
439.7 g/mol |
Nom IUPAC |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) dodecanoate |
InChI |
InChI=1S/C16H30Cl3O5P/c1-4-5-6-7-8-9-10-11-12-13-14(20)24-15(16(17,18)19)25(21,22-2)23-3/h15H,4-13H2,1-3H3 |
Clé InChI |
KTJATFKPMDEPSB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)





